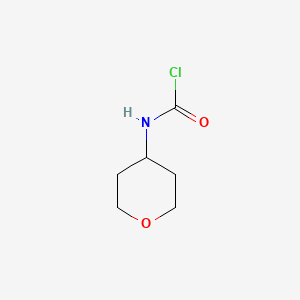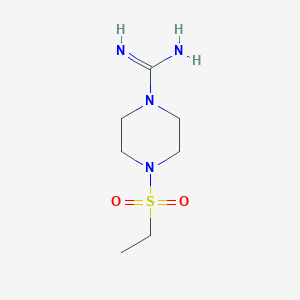
4-Ethylsulfonylpiperazine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylsulfonylpiperazine-1-carboximidamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of an ethylsulfonyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylsulfonylpiperazine-1-carboximidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Ethylsulfonylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, secondary amines, and substituted piperazine derivatives .
Scientific Research Applications
4-Ethylsulfonylpiperazine-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Mechanism of Action
The mechanism of action of 4-Ethylsulfonylpiperazine-1-carboximidamide involves the inhibition of key enzymes involved in cell proliferation. The compound targets enzymes such as EGFR, BRAF, and CDK2, leading to the inhibition of cancer cell growth. The molecular targets and pathways involved include the EGFR signaling pathway, the BRAF-MEK-ERK pathway, and the CDK2-mediated cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds share the sulfonyl functional group and have similar antibacterial and antiproliferative properties.
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole also belong to the piperazine class and exhibit a wide range of biological activities.
Uniqueness
4-Ethylsulfonylpiperazine-1-carboximidamide is unique due to its specific combination of the ethylsulfonyl group and the piperazine ring, which imparts distinct chemical and biological properties. Its ability to target multiple enzymes involved in cancer cell proliferation makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C7H16N4O2S |
|---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
4-ethylsulfonylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C7H16N4O2S/c1-2-14(12,13)11-5-3-10(4-6-11)7(8)9/h2-6H2,1H3,(H3,8,9) |
InChI Key |
QJTSKIBPUNUKNA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


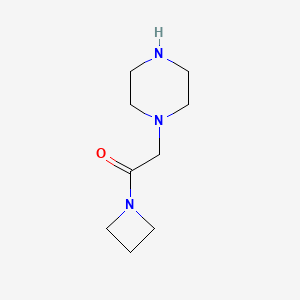
![[6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13884294.png)


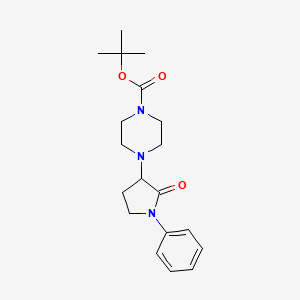
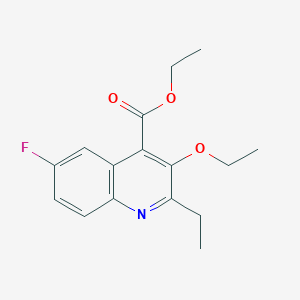
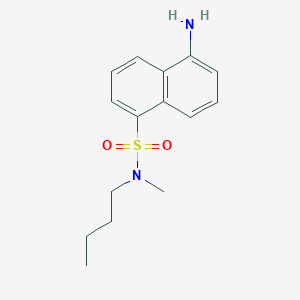
![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)
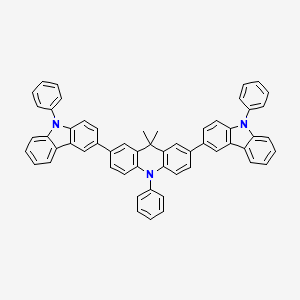
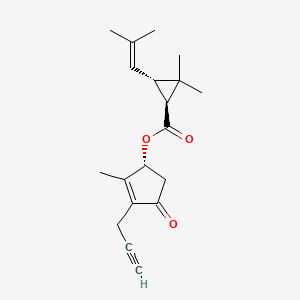
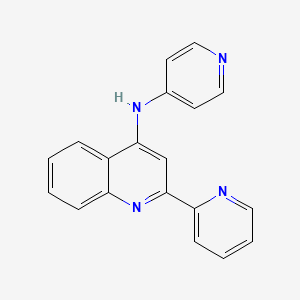
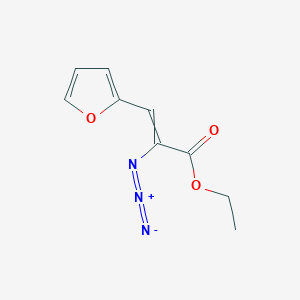
![Methyl 2-thieno[3,2-b]pyridin-5-ylacetate](/img/structure/B13884362.png)
